![molecular formula C9H16Cl2O3S2 B14363721 Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate CAS No. 90436-58-1](/img/no-structure.png)
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate: is an organosulfur compound with the chemical formula C_8H_14Cl_2O_3S_2 This compound is characterized by the presence of two 2-chloroethylsulfanyl groups attached to a central carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ethylene and Sulfur Dichloride Reaction: One of the primary methods for synthesizing compounds similar to Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the reaction of ethylene with sulfur dichloride.
Thiodiglycol and Phosphorus Trichloride Reaction: Another method involves the reaction of thiodiglycol with phosphorus trichloride, resulting in the formation of the desired compound through a substitution reaction.
Concentrated Hydrochloric Acid and Thiodiglycol Reaction: The reaction of concentrated hydrochloric acid with thiodiglycol is also used to produce compounds similar to this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Biological Studies: The compound is used in studies related to its reactivity and interactions with biological molecules.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
Mechanism of Action: The mechanism of action of Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the formation of electrophilic species upon nucleophilic attack. These electrophilic species can readily react with macromolecules such as DNA, RNA, and proteins, leading to various biological effects .
Molecular Targets and Pathways:
DNA Cross-linking: The compound can cross-link DNA molecules, interfering with cellular processes.
Protein Interaction: It can interact with proteins, affecting their function and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl) ether: Another related compound with similar chemical properties.
Nitrogen Mustards: Compounds like mechlorethamine, which have similar alkylating properties.
Uniqueness: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is unique due to its carbonate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
90436-58-1 | |
Molekularformel |
C9H16Cl2O3S2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
bis[2-(2-chloroethylsulfanyl)ethyl] carbonate |
InChI |
InChI=1S/C9H16Cl2O3S2/c10-1-5-15-7-3-13-9(12)14-4-8-16-6-2-11/h1-8H2 |
InChI-Schlüssel |
GCYDTZGFKPBCOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCCl)OC(=O)OCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.